molecular formula C12H14BrF3N2O B12228134 {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol

{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol

Cat. No.: B12228134
M. Wt: 339.15 g/mol
InChI Key: HCBCEAGWQUQDHU-UHFFFAOYSA-N
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Description

{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol is a complex organic compound featuring a brominated pyridine ring substituted with a trifluoromethyl group, connected to a piperidine ring which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol typically involves multiple steps, starting with the preparation of the brominated pyridine ring. One common method involves the bromination of 2-chloro-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated pyridine is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidine-substituted pyridine . Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include:

    Aldehydes and carboxylic acids: from oxidation of the methanol group

    Pyridine derivatives: from reduction of the brominated pyridine ring

    Substituted pyridines: from nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its brominated pyridine ring and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates . Research is ongoing to explore its use in the development of new therapeutic agents for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
  • {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
  • {1-[3-Iodo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol

Uniqueness

The uniqueness of {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol lies in its brominated pyridine ring, which provides distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14BrF3N2O

Molecular Weight

339.15 g/mol

IUPAC Name

[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanol

InChI

InChI=1S/C12H14BrF3N2O/c13-10-4-9(12(14,15)16)5-17-11(10)18-3-1-2-8(6-18)7-19/h4-5,8,19H,1-3,6-7H2

InChI Key

HCBCEAGWQUQDHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br)CO

Origin of Product

United States

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